molecular formula C22H17BrN2O3 B14849590 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide

2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide

Cat. No.: B14849590
M. Wt: 437.3 g/mol
InChI Key: KVWYFFLZYIMNGB-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide is a complex organic compound that features both benzoyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzoylphenyl Intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Bromination: The benzoylphenyl intermediate can then be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Formation of the Acetamide: The brominated intermediate can be reacted with acetamide under suitable conditions to form the desired compound.

    Hydroxyimino Modification:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyimino group can form hydrogen bonds, while the benzoyl and bromophenyl groups can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoylphenyl)-2-phenylacetamide: Lacks the bromophenyl group.

    2-(4-Bromophenyl)-2-phenylacetamide: Lacks the benzoyl group.

    2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide: Lacks the hydroxyimino group.

Uniqueness

2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide is unique due to the presence of all three functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-(hydroxyiminomethyl)acetamide

InChI

InChI=1S/C22H17BrN2O3/c23-19-12-10-16(11-13-19)20(22(27)24-14-25-28)15-6-8-18(9-7-15)21(26)17-4-2-1-3-5-17/h1-14,20,28H,(H,24,25,27)

InChI Key

KVWYFFLZYIMNGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)NC=NO

Origin of Product

United States

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